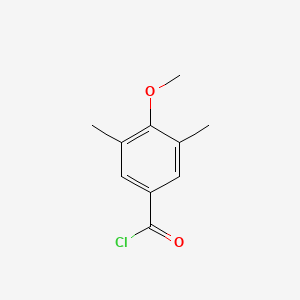

3,5-Dimethyl-4-methoxybenzoyl chloride

Description

Architectural Significance of Substituted Benzoyl Chlorides in Organic Synthesis

Substituted benzoyl chlorides, in particular, serve as fundamental building blocks in the construction of more complex molecular architectures. The nature and position of the substituents on the benzene (B151609) ring can profoundly influence the compound's reactivity and can be strategically chosen to introduce specific functionalities into the target molecule. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. For instance, the benzoyl chloride moiety is a common structural motif in numerous biologically active compounds and advanced materials. The ability to introduce a benzoyl group through reactions like Friedel-Crafts acylation allows for the straightforward synthesis of aryl ketones, which are themselves important intermediates in various synthetic pathways.

Positional and Substituent Effects on Aryl Acid Chloride Reactivity

The reactivity of an aryl acid chloride is intricately linked to the electronic and steric environment of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish the electrophilicity of this carbon, thereby modulating the rate of nucleophilic attack.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and alkyl (-CH₃) groups, increase electron density in the benzene ring through resonance and inductive effects. This increased electron density can be delocalized to the carbonyl group, reducing its partial positive charge and thus decreasing its reactivity towards nucleophiles. The methoxy group is a strong electron-donating group through resonance, while methyl groups are weakly electron-donating through induction and hyperconjugation. stackexchange.comlibretexts.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the aromatic ring, increasing the electrophilicity of the carbonyl carbon and making the aryl acid chloride more susceptible to nucleophilic attack.

The position of the substituent is also critical. For example, a methoxy group at the para position will have a more significant resonance-donating effect on the carbonyl group than one at the meta position. stackexchange.com

Steric Effects:

Research Trajectories for 3,5-Dimethyl-4-methoxybenzoyl Chloride

While extensive research on this compound itself is not widely documented in publicly available literature, its structure suggests its utility as a specialized building block in organic synthesis. Its known application lies in its use as a reactant in Friedel-Crafts acylation reactions. For example, it is used to synthesize Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate. This reaction highlights its role in introducing the 3,5-dimethyl-4-methoxyphenyl moiety into larger molecules, which could be of interest in medicinal chemistry and materials science for creating compounds with specific electronic and steric properties.

The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 3,5-Dimethyl-4-methoxybenzoic acid. This conversion is a standard transformation in organic chemistry, typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). doubtnut.comaskiitians.comsciencemadness.org The precursor, 3,5-Dimethyl-4-methoxybenzoic acid, can be synthesized from commercially available starting materials. cymitquimica.com

Future research on this compound may explore its application in the synthesis of novel compounds with potential biological activity or unique material properties, leveraging the specific substitution pattern on the aromatic ring.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21668-34-8 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLDNSTGOKOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyl 4 Methoxybenzoyl Chloride

Carboxylic Acid Precursor Chlorination

The most prevalent method for the synthesis of 3,5-Dimethyl-4-methoxybenzoyl chloride is the direct chlorination of its corresponding carboxylic acid precursor, 3,5-dimethyl-4-methoxybenzoic acid. This transformation is a fundamental reaction in organic chemistry, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom.

Optimized Reaction Conditions and Reagent Selection

The successful conversion of 3,5-dimethyl-4-methoxybenzoic acid to its acid chloride derivative hinges on carefully selected reagents and optimized reaction conditions. A common approach involves reacting the carboxylic acid with a chlorinating agent, often in the presence of a catalyst and a suitable solvent.

For analogous substituted benzoyl chlorides, the use of thionyl chloride (SOCl₂) is a well-established method. prepchem.comchemicalbook.com The reaction is typically carried out in an inert solvent, such as benzene (B151609), to facilitate the reaction and subsequent work-up. prepchem.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction. prepchem.comgoogle.com The reaction progress can be monitored until the solution becomes clear, indicating the consumption of the solid carboxylic acid starting material. google.com Following the reaction, any excess thionyl chloride is removed, often by distillation, to yield the crude benzoyl chloride product. google.com

A general procedure for a similar compound, 4-methoxybenzoyl chloride, involves treating the corresponding carboxylic acid with thionyl chloride and a small amount of N,N-dimethylformamide in a solvent like benzene at reflux. prepchem.com After a short period of stirring, the solvent and excess reagent are evaporated to yield the product. prepchem.com A patent for the synthesis of 3,5-dimethyl benzoyl chloride specifies a molar ratio of 1:5 between the carboxylic acid and thionyl chloride, with a carefully controlled temperature ramp and a final reflux period to ensure complete reaction. google.com

Comparative Analysis of Chlorinating Agents (e.g., Thionyl Chloride)

Several reagents can be employed for the chlorination of carboxylic acids. A comparative analysis of the most common agents reveals differences in reactivity, byproducts, and ease of handling. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃) are among the most frequently used.

Thionyl chloride is often preferred due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. google.com Oxalyl chloride is another highly effective reagent that also produces gaseous byproducts (CO, CO₂, HCl). chemicalbook.com It is often used with a catalyst like DMF in a solvent such as dichloromethane (B109758). chemicalbook.com Phosphorus trichloride offers high atom efficiency as it can, in theory, chlorinate three equivalents of carboxylic acid per molecule. researchgate.net The primary byproduct, phosphonic acid, is a non-toxic solid that can be easily removed by filtration. researchgate.net

Table 1: Comparative Analysis of Common Chlorinating Agents

| Chlorinating Agent | Formula | Typical Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. google.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Highly reactive; gaseous byproducts. chemicalbook.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | High atom efficiency; non-toxic, solid byproduct. researchgate.net |

Alternative Synthetic Routes to Substituted Benzoyl Chlorides

While the direct chlorination of carboxylic acids is the most common route, other methods for synthesizing substituted benzoyl chlorides exist. One such alternative involves the reaction of a substituted benzene with oxalyl chloride in the presence of a catalyst, although this is more of a one-step synthesis of the benzoyl chloride from the hydrocarbon. orgsyn.org For instance, 4-alkylbenzoyl chlorides can be synthesized by the slow addition of a dilute solution of the corresponding alkylbenzene to an excess of oxalyl chloride. orgsyn.org

Another approach involves the use of α,α-dichlorodiphenylmethane as a chlorinating agent in the presence of a catalyst like FeCl₃, which can convert carboxylic acids to their corresponding acyl chlorides under mild conditions. organic-chemistry.org Furthermore, a technology has been described where benzoic acid and trichlorotoluene are co-heated in the presence of an iron trichloride catalyst to produce high-purity benzoyl chloride. patsnap.com

Considerations for Purity and Yield in Preparative Synthesis

Achieving high purity and yield in the synthesis of this compound requires careful control over the reaction and purification processes. The purity of the starting 3,5-dimethyl-4-methoxybenzoic acid is crucial, as impurities may lead to side reactions and contaminate the final product.

During the reaction, the use of excess chlorinating agent, such as thionyl chloride, helps to drive the reaction to completion and maximize the yield. google.com However, this excess must be completely removed after the reaction to prevent contamination of the product. This is typically achieved through distillation, often under reduced pressure, which also helps to remove any volatile impurities. google.com

For example, a patented process for high-purity benzoyl chloride involves a reaction between benzoic acid and thionyl chloride, followed by reduced pressure distillation of the crude product to collect the desired fraction. google.com Similarly, the synthesis of 4-pentylbenzoyl chloride involves a work-up procedure that includes extraction with a cold, dilute potassium hydroxide (B78521) solution to remove any unreacted carboxylic acid, followed by drying and distillation. orgsyn.org The formation of byproducts, such as the corresponding benzophenone, can be minimized by controlling reaction conditions like temperature and the rate of reagent addition. orgsyn.org A patent for producing high-purity 3,5-dimethyl benzoyl chloride claims a product purity of over 99.0% and an average yield greater than 98% through a controlled heating process. google.com

Reactivity and Mechanistic Investigations of 3,5 Dimethyl 4 Methoxybenzoyl Chloride

Acylation Reactions with Nucleophiles

Acyl chlorides are among the most reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution. crunchchemistry.co.uk This process generally involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion as a leaving group. crunchchemistry.co.uk 3,5-Dimethyl-4-methoxybenzoyl chloride is an effective reagent for introducing the 3,5-dimethyl-4-methoxybenzoyl group into molecules containing nucleophilic functional groups like alcohols, amines, and carboxylates.

The reaction of this compound with alcohols or phenols results in the formation of the corresponding esters. This process, known as esterification, typically proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. pressbooks.pub The reaction is often carried out in the presence of a weak base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. nih.gov This method is highly efficient for preparing esters under mild conditions. commonorganicchemistry.com

The general reaction is as follows: this compound + R-OH --(Base)--> 3,5-Dimethyl-4-methoxybenzoate Ester + Base·HCl

| Nucleophile (Alcohol) | Product | Typical Conditions |

|---|---|---|

| Methanol (B129727) | Methyl 3,5-dimethyl-4-methoxybenzoate | Pyridine, Dichloromethane (B109758), 0°C to RT |

| Ethanol | Ethyl 3,5-dimethyl-4-methoxybenzoate | Triethylamine, Diethyl ether, 0°C to RT |

| Phenol | Phenyl 3,5-dimethyl-4-methoxybenzoate | Pyridine, Dichloromethane, RT |

| tert-Butanol | tert-Butyl 3,5-dimethyl-4-methoxybenzoate | DMAP, Triethylamine, Dichloromethane, RT |

Analogous to ester formation, this compound reacts with primary and secondary amines to yield amides. This amidation reaction is a cornerstone of organic synthesis. The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the generated HCl. crunchchemistry.co.uk Alternatively, an external base like sodium hydroxide (B78521) or pyridine can be used, a method known as the Schotten-Baumann reaction. iitk.ac.inorganic-chemistry.orgwikipedia.org This approach is particularly useful as it prevents the protonation of the reacting amine, which would render it non-nucleophilic. organic-chemistry.orgbyjus.com

The general reaction is as follows: this compound + R₂NH --(Base)--> N,N-Disubstituted-3,5-dimethyl-4-methoxybenzamide + Base·HCl

| Nucleophile (Amine) | Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 3,5-Dimethyl-4-methoxybenzamide | Excess NH₃, Ether |

| Aniline | N-Phenyl-3,5-dimethyl-4-methoxybenzamide | Aqueous NaOH, Dichloromethane (Schotten-Baumann) |

| Diethylamine | N,N-Diethyl-3,5-dimethyl-4-methoxybenzamide | Pyridine, THF, 0°C to RT |

| Benzylamine | N-Benzyl-3,5-dimethyl-4-methoxybenzamide | Aqueous NaOH, Dichloromethane (Schotten-Baumann) lscollege.ac.in |

This compound can react with a carboxylate salt or a carboxylic acid to form a mixed or symmetric anhydride (B1165640). When reacted with the sodium salt of a different carboxylic acid (R-COONa), it produces a mixed anhydride. nih.gov The reaction with a carboxylic acid (R-COOH) also yields a mixed anhydride and is typically facilitated by a base like pyridine to scavenge the HCl byproduct. pressbooks.pubyoutube.com These anhydrides are themselves effective acylating agents, often used in synthesis when a milder alternative to acyl chlorides is required. highfine.com

The general reaction is as follows: this compound + R-COOH --(Pyridine)--> 3,5-Dimethyl-4-methoxybenzoic R-carboxylic anhydride + Pyridine·HCl

| Carboxylic Acid/Salt | Product | Typical Conditions |

|---|---|---|

| Acetic Acid | Acetic 3,5-dimethyl-4-methoxybenzoic anhydride | Pyridine, Ether, 0°C |

| Sodium Benzoate | Benzoic 3,5-dimethyl-4-methoxybenzoic anhydride | Anhydrous conditions, THF, RT |

| Sodium 3,5-dimethyl-4-methoxybenzoate | 3,5-Dimethyl-4-methoxybenzoic anhydride (Symmetric) | Anhydrous conditions, THF, RT |

Nucleophilic Addition-Elimination Pathways

The reactions described in section 3.1 all proceed via a characteristic nucleophilic addition-elimination mechanism. The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. The chloride ion is an excellent leaving group, which facilitates the reformation of the stable carbonyl double bond from the tetrahedral intermediate.

The reaction of acyl chlorides with thiocyanate (B1210189) salts (e.g., potassium or ammonium (B1175870) thiocyanate) is a standard method for the synthesis of acyl isothiocyanates. chemicalbook.com While the thiocyanate ion (SCN⁻) is an ambident nucleophile, the reaction with a hard electrophile like an acyl chloride typically occurs at the nitrogen atom, or more commonly, involves initial attack by the sulfur atom followed by a rapid exothermic rearrangement to the more stable isothiocyanate isomer. acs.org The resulting 3,5-dimethyl-4-methoxybenzoyl isothiocyanate is a versatile intermediate that can be used to synthesize various derivatives, such as acylthioureas, by reacting it with amines. google.comresearchgate.net

The reaction proceeds in situ, where the benzoyl chloride is treated with a thiocyanate salt in a suitable solvent like acetonitrile (B52724) or acetone. google.com

This compound + KSCN --> [3,5-Dimethyl-4-methoxybenzoyl thiocyanate] --> 3,5-Dimethyl-4-methoxybenzoyl isothiocyanate

Electrophilic Aromatic Acylation Reactions

In addition to acting as a substrate for nucleophilic attack, this compound can function as an electrophile in Friedel-Crafts acylation reactions. This type of electrophilic aromatic substitution allows for the introduction of the 3,5-dimethyl-4-methoxybenzoyl group onto another aromatic ring. google.comfrontiersin.org The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a highly electrophilic acylium ion (R-C≡O⁺). masterorganicchemistry.comlibretexts.orgchemguide.co.uk

The methoxy (B1213986) and dimethyl substituents on the benzoyl chloride ring are electron-donating, which can slightly reduce the reactivity of the acylium ion compared to unsubstituted benzoyl chloride. However, the reaction remains a powerful tool for forming carbon-carbon bonds and synthesizing complex aromatic ketones.

The general reaction is as follows: this compound + Arene --(AlCl₃)--> Aryl (3,5-dimethyl-4-methoxyphenyl) ketone + HCl

| Aromatic Substrate | Major Product | Typical Conditions |

|---|---|---|

| Benzene (B151609) | (3,5-Dimethyl-4-methoxyphenyl)(phenyl)methanone | AlCl₃, CS₂, 0°C to RT |

| Toluene | (3,5-Dimethyl-4-methoxyphenyl)(p-tolyl)methanone | AlCl₃, Dichloromethane, 0°C |

| Anisole (B1667542) | (3,5-Dimethyl-4-methoxyphenyl)(4-methoxyphenyl)methanone | AlCl₃, Nitrobenzene, RT |

Friedel-Crafts Acylation Analogues

Friedel-Crafts acylation is a fundamental method in organic synthesis for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.com The reaction typically involves an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. masterorganicchemistry.comnih.gov Aromatic acyl chlorides, analogous in structure to this compound, are key reactants in these processes for the synthesis of aromatic ketones, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. nih.gov

The general mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which generates a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.comstudymind.co.uk The choice of solvent and reaction conditions can influence the outcome, but the high reactivity of acyl chlorides makes them excellent acylating agents.

For example, the acylation of anisole with benzoyl chloride, catalyzed by solid acid catalysts like HBEA zeolite, demonstrates the utility of this reaction. High conversion rates of benzoyl chloride (up to 83%) can be achieved with excellent selectivity (93–96%) for the para-substituted product, 4-methoxyacetophenone. nih.gov The reactivity and regioselectivity of the reaction are influenced by the substituents on both the benzoyl chloride analogue and the aromatic substrate. For instance, the methyl group in methylbenzene typically directs incoming acyl groups to the para position. libretexts.org

The table below illustrates representative Friedel-Crafts acylation reactions using analogues of this compound.

| Acyl Chloride Analogue | Aromatic Substrate | Catalyst | Product |

| Benzoyl Chloride | Anisole | HBEA Zeolite | 4-Methoxyacetophenone |

| Ethanoyl Chloride | Benzene | Aluminum Chloride | Phenylethanone (Acetophenone) libretexts.org |

| Propionyl Chloride | Benzene | Aluminum Chloride | Ethyl Phenyl Ketone masterorganicchemistry.com |

| Benzoyl Chloride | Methylbenzene | Aluminum Chloride | 4-Methylbenzophenone libretexts.org |

This table is generated based on representative examples of Friedel-Crafts acylation reactions. masterorganicchemistry.comnih.govlibretexts.org

Radical Generation and Photocatalytic Transformations

Acyl chlorides can serve as precursors for the generation of acyl radicals under mild, photocatalytic conditions. rsc.org This modern approach avoids the harsh conditions associated with traditional methods and relies on visible-light photoredox catalysis. nih.gov The process often utilizes a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) or xanthate anion, which reacts with the acyl chloride via nucleophilic acyl substitution. rsc.orgresearchgate.net

This initial step forms a key intermediate, such as an S-acyl xanthate, which possesses a weak C–S bond and can absorb low-energy photons. rsc.orgresearchgate.net Upon irradiation with visible light (e.g., blue LEDs), this intermediate undergoes homolytic cleavage of the C–S bond to generate the desired acyl radical and a corresponding dithiocarbonyl radical. rsc.org

Once generated, these highly reactive acyl radicals can participate in a variety of synthetic transformations. A prominent application is the Giese-type conjugate addition to electron-deficient olefins. rsc.org In this reaction, the acyl radical adds to the double bond of an alkene bearing an electron-withdrawing group (EWG), forming a new carbon-carbon bond. The resulting radical intermediate can then be trapped, often by a hydrogen atom donor like γ-terpinene, to yield the final acylated product. rsc.org This methodology has been successfully applied to a range of aroyl chlorides and electron-poor olefins, including those with cyano, ester, ketone, and sulfone functionalities. rsc.org

The table below summarizes findings from studies on the photocatalytic generation of acyl radicals and their subsequent Giese addition reactions.

| Acyl Radical Precursor | Olefin Substrate | Catalyst System | Product Type |

| para-Methoxybenzoyl chloride | Acrylonitrile | Dithiocarbamate anion / Visible Light | γ-Ketonitrile rsc.org |

| Benzoyl chloride | Dimethyl fumarate | Xanthate anion / Visible Light | Functionalized ketoester researchgate.net |

| para-Methoxybenzoyl chloride | Phenyl vinyl sulfone | Dithiocarbamate anion / Visible Light | γ-Ketosulfone rsc.org |

| para-Methoxybenzoyl chloride | Propyl maleimide | Dithiocarbamate anion / Visible Light | Acylated succinimide (B58015) derivative rsc.org |

This table is based on data from photochemical Giese addition reactions involving aroyl chlorides. rsc.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions Involving Acyl Chlorides

The carbon-chlorine bond in acyl chlorides is highly reactive towards transition metals, enabling a diverse array of catalytic coupling reactions. nih.gov These transformations typically proceed through a common mechanistic step: the oxidative addition of a low-valent transition metal complex (e.g., Palladium(0) or Rhodium(I)) into the C(acyl)-Cl bond. nih.govchimia.ch This step forms a reactive acyl-metal complex, which can then engage with various coupling partners.

One significant application is in palladium-catalyzed acylative coupling reactions, such as the acylative Mizoroki-Heck reaction. nih.gov In this process, the acyl-palladium intermediate coordinates with an alkene. Subsequent insertion of the alkene into the acyl-palladium bond followed by β-hydride elimination generates an α,β-unsaturated ketone and regenerates the active palladium catalyst. nih.gov This method allows for the direct formation of enones from acyl chlorides and alkenes.

Beyond palladium, other transition metals like rhodium and iridium are effective catalysts for different transformations. For instance, rhodium complexes can catalyze the chloroacylation of terminal alkynes, where both the acyl group and the chlorine atom from the acyl chloride are added across the triple bond. nih.gov Similarly, palladium and ruthenium catalysts have been used to mediate the reaction of aroyl chlorides with epoxides. The mechanism involves the formation of an acyl-palladium intermediate that acts as an electrophile, leading to the ring-opening of the epoxide. chimia.ch Interestingly, the choice of metal can influence the regioselectivity of the ring-opening, with palladium and ruthenium catalysts sometimes favoring the formation of different constitutional isomers. chimia.ch

The table below presents examples of transition metal-catalyzed reactions involving aromatic acyl chlorides.

| Acyl Chloride | Coupling Partner | Catalyst | Reaction Type | Product Class |

| 3-Phenylpropanoyl chloride | Styrene (B11656) (self-coupling) | Palladium(II) chloride | Acylative Mizoroki-Heck nih.gov | Unsaturated Ketone nih.gov |

| Benzoyl chloride | Methyl acrylate | Palladium(0) | Acylative Coupling nih.gov | Unsaturated Ketoester nih.gov |

| Perfluorinated alkyl acid chlorides | Terminal Alkynes | Rhodium(I) complex | Chloroacylation nih.gov | β-Chloro enones nih.gov |

| Benzoyl chloride | Styrene oxide | Palladium or Ruthenium complex | Epoxide Ring-Opening chimia.ch | Halohydrin Esters chimia.ch |

This table summarizes various transition metal-catalyzed coupling reactions utilizing acyl chlorides. nih.govchimia.ch

Synthetic Derivatization and Molecular Scaffolds Utilizing 3,5 Dimethyl 4 Methoxybenzoyl Chloride

Synthesis of Diverse Heterocyclic Systems

The electrophilic nature of 3,5-dimethyl-4-methoxybenzoyl chloride makes it a valuable precursor for the construction of numerous heterocyclic frameworks. These reactions typically proceed through the formation of an initial acylated intermediate, which then undergoes subsequent cyclization to yield the desired heterocyclic ring.

The synthesis of 3-aroylbenzofurans can be effectively achieved through the Friedel-Crafts acylation of benzofuran (B130515) derivatives. In a representative synthesis, 2-phenylbenzofuran (B156813) can be acylated with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), in an inert solvent like dichloromethane (B109758) or carbon disulfide. The reaction introduces the 3,5-dimethyl-4-methoxybenzoyl group at the C3 position of the benzofuran ring, a position that is electronically favored for electrophilic substitution in this particular scaffold. This method provides a direct route to compounds such as 3-(3,5-Dimethyl-4-methoxybenzoyl)-2-phenylbenzofuran.

Table 1: Synthesis of 3-(3,5-Dimethyl-4-methoxybenzoyl)-2-phenylbenzofuran

| Reactants | Reagents | Product |

| 2-Phenylbenzofuran, this compound | Lewis Acid (e.g., AlCl₃, SnCl₄), Inert Solvent | 3-(3,5-Dimethyl-4-methoxybenzoyl)-2-phenylbenzofuran |

Pyrazole (B372694) rings are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.org this compound can serve as a key starting material for the synthesis of the requisite 1,3-dicarbonyl intermediate. For instance, the Claisen condensation of an appropriate ketone with an ester derived from 3,5-dimethyl-4-methoxybenzoic acid can yield the desired β-diketone. Subsequent treatment of this diketone with hydrazine hydrate (B1144303) leads to cyclization and the formation of the corresponding pyrazole derivative. The substitution pattern on the resulting pyrazole is dictated by the structure of the starting ketone and the hydrazine derivative used.

Table 2: General Synthesis of Pyrazole Derivatives

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Ester of 3,5-dimethyl-4-methoxybenzoic acid, Ketone | Strong Base (e.g., NaH, NaOEt) | 1-(3,5-Dimethyl-4-methoxyphenyl)-3-substituted-propane-1,3-dione |

| 2 | 1,3-Dicarbonyl Intermediate, Hydrazine Hydrate | Acid or Base Catalyst | Substituted Pyrazole |

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through the cyclization of N-acylthiosemicarbazides. nih.govsbq.org.brnih.gov This synthetic route can be initiated by the reaction of this compound with thiosemicarbazide. This reaction yields N-(3,5-dimethyl-4-methoxybenzoyl)thiosemicarbazide. Subsequent acid-catalyzed cyclization and dehydration of this intermediate, often using reagents like concentrated sulfuric acid or phosphorus oxychloride, results in the formation of the 2-amino-5-(3,5-dimethyl-4-methoxyphenyl)-1,3,4-thiadiazole ring system. jocpr.com The amino group on the thiadiazole ring can be further functionalized if desired.

Table 3: Synthesis of 2-Amino-5-(3,5-dimethyl-4-methoxyphenyl)-1,3,4-thiadiazole

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound, Thiosemicarbazide | Base (e.g., Pyridine) | N-(3,5-Dimethyl-4-methoxybenzoyl)thiosemicarbazide |

| 2 | N-Acylthiosemicarbazide Intermediate | Dehydrating Agent (e.g., H₂SO₄, POCl₃) | 2-Amino-5-(3,5-dimethyl-4-methoxyphenyl)-1,3,4-thiadiazole |

A well-established method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. nih.govnih.govresearchgate.net This can be achieved by first reacting this compound with a suitable acid hydrazide, such as benzhydrazide. This reaction forms an N-acylhydrazide intermediate. Subsequent reaction of this intermediate with a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid promotes cyclization to the 1,3,4-oxadiazole (B1194373) ring. bu.edu.egnih.gov This approach allows for the incorporation of the 3,5-dimethyl-4-methoxyphenyl moiety at one of the positions of the oxadiazole ring.

Table 4: Synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound, Benzhydrazide | Base (e.g., Pyridine) | N-(3,5-Dimethyl-4-methoxybenzoyl)-N'-benzoylhydrazine |

| 2 | N,N'-Diacylhydrazine Intermediate | Dehydrating Agent (e.g., POCl₃) | 2-(3,5-Dimethyl-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |

Pyrimidine rings can be synthesized through various condensation reactions. A common approach involves the reaction of a chalcone (B49325) with a guanidine (B92328) derivative. pnrjournal.comijres.org To utilize this compound in this context, it would first be converted to the corresponding aldehyde, 3,5-dimethyl-4-methoxybenzaldehyde (B1302058). This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) to yield a chalcone. The resulting chalcone, which contains the 3,5-dimethyl-4-methoxyphenyl group, can then be reacted with guanidine hydrochloride in the presence of a base to facilitate the cyclization and formation of the desired 2-aminopyrimidine (B69317) derivative.

Table 5: General Synthesis of Pyrimidine Derivatives

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 3,5-Dimethyl-4-methoxybenzaldehyde, Acetophenone | Base (e.g., NaOH, KOH) | Chalcone Intermediate |

| 2 | Chalcone Intermediate, Guanidine Hydrochloride | Base (e.g., KOH) | Substituted 2-Aminopyrimidine |

Formation of Substituted Thioureas and Ureas

This compound is also a valuable starting material for the synthesis of substituted thioureas and ureas. These functional groups are important in medicinal chemistry and materials science.

The synthesis of N-acylthioureas can be achieved by first converting the acyl chloride to an acyl isothiocyanate. rdd.edu.iq This is typically done by reacting this compound with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. The resulting 3,5-dimethyl-4-methoxybenzoyl isothiocyanate is a reactive intermediate that readily undergoes nucleophilic attack by primary or secondary amines to form the corresponding N'-substituted-N-(3,5-dimethyl-4-methoxybenzoyl)thiourea derivatives. nih.gov

Similarly, for the synthesis of substituted ureas, the acyl chloride can be converted to the corresponding acyl isocyanate. This can be achieved through a Curtius rearrangement of an acyl azide, which is in turn generated from the acyl chloride. The resulting 3,5-dimethyl-4-methoxybenzoyl isocyanate can then be reacted with a primary or secondary amine to yield the desired N'-substituted-N-(3,5-dimethyl-4-methoxybenzoyl)urea.

Table 6: Synthesis of Substituted Thioureas and Ureas

| Target Compound | Step 1 Reactants | Step 1 Reagents | Intermediate | Step 2 Reactants | Product |

| Substituted Thiourea | This compound, KSCN | Anhydrous Acetone | 3,5-Dimethyl-4-methoxybenzoyl isothiocyanate | Intermediate, Primary/Secondary Amine | N'-Substituted-N-(3,5-dimethyl-4-methoxybenzoyl)thiourea |

| Substituted Urea | This compound, NaN₃ | Acetone/Water | 3,5-Dimethyl-4-methoxybenzoyl azide | Intermediate (via Curtius Rearrangement), Primary/Secondary Amine | N'-Substituted-N-(3,5-dimethyl-4-methoxybenzoyl)urea |

Preparation of Functionalized Amides and Imines

The acyl chloride moiety of this compound is a highly reactive electrophile, making it an excellent starting material for the synthesis of functionalized amides. The reaction typically involves the nucleophilic acyl substitution of the chloride with a primary or secondary amine. hud.ac.uklibretexts.org This straightforward and generally high-yielding reaction is widely used to introduce the 3,5-dimethyl-4-methoxybenzoyl group into various molecular frameworks. hud.ac.uk The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. hud.ac.uk

A general procedure for the synthesis of N-aryl amides involves dissolving the this compound in a suitable solvent, such as dichloromethane, and adding the desired amine in the presence of a base. The reaction mixture is typically stirred at room temperature until completion. The resulting amide can then be isolated and purified using standard techniques like precipitation and recrystallization. hud.ac.uk

The following table provides examples of functionalized amides synthesized from this compound and various amines, showcasing the versatility of this reaction.

| Amine Reactant | Product |

| Aniline | N-phenyl-3,5-dimethyl-4-methoxybenzamide |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3,5-dimethyl-4-methoxybenzamide |

| Benzylamine | N-benzyl-3,5-dimethyl-4-methoxybenzamide |

| Pyrrolidine | (3,5-Dimethyl-4-methoxyphenyl)(pyrrolidin-1-yl)methanone |

The synthesis of imines from this compound is less direct. Imines are typically formed through the condensation of an aldehyde or ketone with a primary amine. Therefore, the benzoyl chloride must first be converted to the corresponding aldehyde, 3,5-dimethyl-4-methoxybenzaldehyde. This reduction can be achieved using a variety of reducing agents, with methods like the Rosenmund reduction being a classic example for the conversion of acyl chlorides to aldehydes. Once the aldehyde is obtained, it can be readily reacted with a primary amine, often under acidic or basic catalysis, to yield the desired imine (a Schiff base). redalyc.org

Generation of Stilbene (B7821643) and Dihydrostilbene Analogues

Stilbene and dihydrostilbene scaffolds are of significant interest due to their presence in a variety of biologically active compounds. This compound can serve as a precursor for the synthesis of analogues of these compounds through several synthetic strategies.

One direct approach to stilbene analogues is the decarbonylative Heck reaction . This palladium-catalyzed cross-coupling reaction allows for the direct arylation of alkenes with aroyl chlorides. rsc.org In this reaction, the this compound can be coupled with a styrene (B11656) derivative in the presence of a palladium catalyst and a base. The reaction proceeds with the loss of carbon monoxide to form the corresponding stilbene.

A more common, two-step approach involves the initial reduction of this compound to 3,5-dimethyl-4-methoxybenzaldehyde . This aldehyde is a key intermediate for well-established olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . mdpi.comorganic-chemistry.orgwikipedia.orgharvard.edu

In the Wittig reaction , the aldehyde is treated with a phosphorus ylide, typically generated by the deprotonation of a phosphonium (B103445) salt. organic-chemistry.orgwikipedia.orgharvard.edu For example, the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base would yield a stilbene analogue. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons reaction offers an alternative with often superior stereocontrol, typically favoring the formation of (E)-alkenes. mdpi.com This reaction utilizes a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, which then reacts with the aldehyde to form the alkene.

The following table outlines the key reactions involved in the synthesis of stilbene analogues from this compound.

| Reaction | Reactants | Product |

| Decarbonylative Heck Reaction | This compound, Styrene | 1-(3,5-Dimethyl-4-methoxyphenyl)-2-phenylethylene |

| Wittig Reaction | 3,5-Dimethyl-4-methoxybenzaldehyde, Benzyltriphenylphosphonium ylide | 1-(3,5-Dimethyl-4-methoxyphenyl)-2-phenylethylene |

| Horner-Wadsworth-Emmons Reaction | 3,5-Dimethyl-4-methoxybenzaldehyde, Diethyl benzylphosphonate + Base | (E)-1-(3,5-Dimethyl-4-methoxyphenyl)-2-phenylethylene |

Dihydrostilbene analogues can be readily prepared by the catalytic hydrogenation of the corresponding stilbenes. rsc.orgnih.govnih.gov This reduction of the carbon-carbon double bond is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is generally efficient and provides the dihydrostilbene derivative in high yield. rsc.org

Development of Ligands for Catalysis (e.g., Acylphosphine Ligands)

Acylphosphines and their derivatives are an important class of ligands in coordination chemistry and catalysis. The reaction of an acyl chloride with a phosphine (B1218219) derivative can lead to the formation of these valuable compounds. Specifically, this compound can be reacted with a secondary phosphine, such as diphenylphosphine, to form an acylphosphine.

The synthesis of acylphosphine oxides, which can also serve as ligands, has been reported through the direct coupling of acyl chlorides with hydrogen phosphine oxides. This reaction provides a route to compounds containing the P-C=O linkage. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of acyl chlorides suggests its suitability in such transformations. These acylphosphine ligands, featuring the sterically demanding and electronically distinct 3,5-dimethyl-4-methoxybenzoyl group, have the potential to influence the steric and electronic environment of a metal center, thereby tuning the catalytic activity and selectivity in various transition-metal-catalyzed reactions. beilstein-journals.org

Advanced Research Applications in Chemical Disciplines

Role in Complex Molecule Synthesis

The reactivity of the acyl chloride functional group makes 3,5-Dimethyl-4-methoxybenzoyl chloride a precision tool for introducing the 3,5-dimethyl-4-methoxyphenyl moiety into larger, more complex molecular frameworks. This utility is particularly evident in the fields of total synthesis and modular synthesis, where the controlled assembly of molecular components is paramount.

In the context of total synthesis, this compound functions as a key structural precursor. Its primary role is to acylate various nucleophiles, such as alcohols, amines, or carbanions, to form esters, amides, and ketones, respectively. A notable application is its use in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds with aromatic substrates.

An example of its application is in the synthesis of Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate. In this multi-step synthesis, this compound is reacted with an aliphatic ester in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction efficiently introduces the 3,5-dimethyl-4-methoxyphenyl group, forming the final keto-ester product. This demonstrates the compound's utility in constructing molecules that merge distinct aromatic and aliphatic domains.

Modular synthesis relies on the use of well-defined building blocks that can be systematically combined to create a library of related compounds. This compound is an ideal reagent for such strategies. By employing it in reactions with a diverse set of substrates, chemists can rapidly generate a series of molecules all containing the core 3,5-dimethyl-4-methoxybenzoyl unit.

For instance, in the synthesis of Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, the process can be viewed modularly:

Module A : The aromatic component, this compound.

Module B : The aliphatic chain, derived from 8-oxooctanoic acid.

The combination of these modules via a Friedel-Crafts acylation highlights a strategy where different aromatic acyl chlorides could be swapped to systematically modify the final product's structure and properties.

Contributions to Pharmaceutical and Agrochemical Lead Discovery

The structural motif provided by this compound is of interest in the search for new biologically active molecules for pharmaceutical and agrochemical applications.

This acyl chloride serves as an intermediate in the synthesis of compounds that are screened for potential pharmacological activity. The resulting molecules, which incorporate the 3,5-dimethyl-4-methoxyphenyl group, are evaluated for their therapeutic potential. For example, Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, synthesized using this compound, is a compound investigated in medicinal chemistry for potential anti-inflammatory and analgesic effects. This underscores the role of the parent acyl chloride as a starting point for the discovery of new lead compounds.

Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to understand how a molecule's structure correlates with its biological activity. The specific substitution pattern of this compound provides a unique scaffold for SAR exploration.

When incorporated into a parent bioactive molecule, the key structural features of this fragment can influence efficacy and selectivity:

Methoxy (B1213986) Group : The para-methoxy group is a strong electron-donating group, which can influence the electronic environment of the molecule and its ability to participate in hydrogen bonding.

Dimethyl Groups : The two methyl groups at positions 3 and 5 provide steric bulk around the aromatic ring. This can affect how the molecule binds to a biological target, potentially enhancing selectivity or influencing its metabolic stability.

By synthesizing analogs with different substitution patterns (e.g., removing the methyl groups or changing the position of the methoxy group) and comparing their biological activities, researchers can determine the importance of the 3,5-dimethyl-4-methoxy configuration for the desired effect.

Applications in Functional Material Development

While primarily utilized in organic and medicinal chemistry, this compound is also classified as a building block for material science. bldpharm.combldpharm.com The rigid aromatic core combined with the specific electronic and steric properties of its substituents suggests potential for its incorporation into polymers, liquid crystals, or other organic materials. The methoxy and dimethyl groups can influence material properties such as solubility, thermal stability, and molecular packing. However, specific, documented applications in the synthesis of functional materials are not extensively detailed in current literature.

Organic Electronic Materials (e.g., OLED Component Modification)

In the field of organic electronics, the precise tuning of material interfaces is critical for device performance and longevity. While direct research specifically citing this compound is not widely documented, the applications of its structural analogs, such as 4-Methoxybenzoyl chloride, provide a strong precedent for its potential use. Research has shown that acyl chlorides can be used to modify the surface of electrodes, such as indium tin oxide (ITO), in Organic Light-Emitting Diodes (OLEDs). chemicalbook.comsigmaaldrich.com

This surface modification is achieved by reacting the acyl chloride with hydroxyl groups present on the ITO surface, forming a self-assembled monolayer. This layer can alter the work function of the electrode, which helps to reduce the energy barrier for charge injection (electrons or holes) into the organic layers of the OLED. Improved charge injection leads to lower operating voltages and higher device efficiency. The presence of the electron-donating methoxy and dimethyl groups in this compound could further influence the electronic properties of the modified electrode surface, potentially offering a way to fine-tune device characteristics.

Table 1: Role of Benzoyl Chloride Analogs in OLEDs

| Component | Analog Compound | Function | Potential Impact on Performance |

| Cathode (ITO) | 4-Methoxybenzoyl chloride | Surface modification via reaction with surface hydroxyls. chemicalbook.comsigmaaldrich.com | Reduces charge injection barrier, lowers operating voltage, increases efficiency. chemicalbook.comsigmaaldrich.com |

Polymer Chemistry and Specialty Polymer Synthesis

The acyl chloride functional group is highly reactive towards nucleophiles like alcohols and amines, making it a valuable reactant in polymerization reactions. Specifically, it can be used in step-growth polymerization processes such as polycondensation to form polyesters and polyamides. The structure of the benzoyl chloride derivative used as a monomer directly influences the properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength.

Structurally related compounds like 3,5-dimethoxybenzoyl chloride are recognized as useful building blocks, for instance, in the synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with potential applications in drug delivery and catalysis. The use of this compound in polymer synthesis would introduce a rigid, substituted aromatic ring into the polymer backbone. The methyl and methoxy groups would likely increase the polymer's solubility in organic solvents and decrease its crystallinity, leading to the formation of amorphous materials with potentially useful optical or processing properties.

Table 2: Functional Group Influence in Specialty Polymer Synthesis

| Functional Group | Role in Polymerization | Influence of Substituents (Dimethyl, Methoxy) | Resulting Polymer Characteristics |

| Acyl Chloride (-COCl) | Reactive site for polycondensation with diols or diamines. | Steric hindrance from ortho-methyl groups may affect reaction rates. | Forms ester or amide linkages in the polymer backbone. |

| Aromatic Ring | Provides rigidity and thermal stability. | Enhances solubility, disrupts chain packing, leads to amorphous materials. | Increased processability, potential for modified optical properties. |

Dyes and Pigments Research

In the synthesis of dyes and pigments, benzoyl chloride derivatives are often used as intermediates to introduce specific benzoyl groups into a larger chromophore structure. This can be done to modify the color, lightfastness, or solubility of the final product. The related compound, 3,5-dimethylbenzoyl chloride, is utilized as a specialty intermediate in the synthesis of various dyes. shreesulphuric.com

The synthesis of certain azo dyes, for example, may involve the acylation of an amino group on a precursor molecule using a benzoyl chloride derivative. The introduction of the 3,5-dimethyl-4-methoxybenzoyl moiety could have a significant impact on the final dye's properties. The electron-donating nature of the methoxy and methyl groups would influence the electronic distribution within the conjugated system of the dye, which could shift the absorption maximum and thus alter the perceived color. These substituents also add bulk, which can affect the molecule's aggregation properties and its fastness on a substrate.

Agrochemical Research Contexts

One of the most well-defined areas of application for structurally similar compounds is in agrochemical synthesis. The compound 3,5-dimethylbenzoyl chloride is a known and important chemical intermediate for producing insecticides. google.comgoogle.com Specifically, it is a key precursor for the synthesis of methoxyfenozide (B170004) and tebufenozide, which are insect growth regulators that act as ecdysone (B1671078) agonists. google.comgoogle.com

These insecticides work by mimicking the action of the insect molting hormone, 20-hydroxyecdysone, causing a premature and lethal molt. The 3,5-dimethylbenzoyl group is a critical part of the molecule's structure that binds to the receptor protein. Given this precedent, this compound is a logical candidate for investigation in the synthesis of new agrochemical analogs. The addition of the 4-methoxy group to this critical moiety could potentially modify the binding affinity for the target receptor, alter the compound's metabolic stability in the insect or the environment, or change its spectrum of activity against different pest species.

Table 3: Agrochemicals Derived from a Related Precursor

| Precursor | Resulting Agrochemical | Chemical Class | Mode of Action |

| 3,5-Dimethylbenzoyl chloride | Methoxyfenozide | Diacylhydrazine | Ecdysone agonist google.comgoogle.com |

| 3,5-Dimethylbenzoyl chloride | Tebufenozide | Diacylhydrazine | Ecdysone agonist google.comgoogle.com |

Spectroscopic and Structural Characterization Methodologies for 3,5 Dimethyl 4 Methoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 3,5-Dimethyl-4-methoxybenzoyl chloride, distinct signals are expected for the aromatic, methoxy (B1213986), and methyl protons. Due to the symmetrical nature of the molecule (a plane of symmetry passing through the C1-C4 axis and the C-O-C bond of the methoxy group), the two methyl groups at positions 3 and 5 are chemically equivalent, as are the two aromatic protons at positions 2 and 6.

The anticipated chemical shifts are:

Aromatic Protons (H-2, H-6): A single signal, appearing as a singlet, is expected for the two equivalent aromatic protons. In related benzoyl chloride structures, these protons typically resonate in the downfield region, influenced by the electron-withdrawing nature of the acyl chloride group. The expected chemical shift would be in the range of δ 7.7-7.9 ppm .

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet. Their chemical shift is influenced by the shielding effect of the oxygen atom and the aromatic ring, typically appearing in the range of δ 3.8-4.0 ppm .

Methyl Protons (Ar-CH₃): The six protons from the two equivalent methyl groups at the C-3 and C-5 positions will produce a single, more intense singlet. These protons are expected to resonate further upfield, typically around δ 2.3-2.5 ppm .

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | 7.7 - 7.9 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet (s) | 6H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, symmetry considerations mean that carbons C-2 and C-6, as well as C-3 and C-5 (and their attached methyl groups), are chemically equivalent.

The expected chemical shifts for the distinct carbon atoms are:

Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 168-172 ppm .

Aromatic C-4 (-OCH₃): The carbon atom attached to the methoxy group is expected to resonate around δ 160-163 ppm .

Aromatic C-1 (-COCl): The carbon atom bearing the acyl chloride group is anticipated in the region of δ 135-138 ppm .

Aromatic C-3, C-5 (-CH₃): The carbons to which the methyl groups are attached are expected around δ 130-133 ppm .

Aromatic C-2, C-6: These carbons are expected to appear at approximately δ 128-131 ppm .

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of δ 55-60 ppm .

Methyl Carbons (Ar-CH₃): The carbons of the two equivalent methyl groups are expected in the upfield region, around δ 16-20 ppm .

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-4 | 160 - 163 |

| Aromatic C-1 | 135 - 138 |

| Aromatic C-3, C-5 | 130 - 133 |

| Aromatic C-2, C-6 | 128 - 131 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (Ar-CH₃) | 16 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch. This band is typically found at a higher frequency than in other carbonyl compounds. Other key absorptions would include C-O, C-Cl, and aromatic C-H and C=C stretches. For the related 3,5-dimethoxybenzoyl chloride, a gas-phase IR spectrum is available from the NIST Mass Spectrometry Data Center.

Key expected absorption bands include:

C=O Stretch (Acyl Chloride): A very strong and sharp band is expected in the region of 1770-1800 cm⁻¹ . Conjugation with the aromatic ring may slightly lower this frequency.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-O Stretch (Aryl Ether): A strong band corresponding to the aryl-alkyl ether C-O-C asymmetric stretch is expected around 1250-1275 cm⁻¹ .

C-Cl Stretch: A medium to strong absorption band for the carbon-chlorine bond is anticipated in the 750-550 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1770 - 1800 | Strong, Sharp |

| Aromatic C=C | 1580 - 1610 | Medium-Weak |

| C-O (Aryl Ether) | 1250 - 1275 | Strong |

| C-Cl | 750 - 550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₁ClO₂), the calculated molecular weight is approximately 198.64 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster due to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.

Key expected ions in the mass spectrum include:

Molecular Ion (M⁺): A peak cluster around m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl), with a characteristic ~3:1 intensity ratio.

[M-Cl]⁺ Fragment: Loss of the chlorine radical would result in a significant acylium ion peak at m/z 163 . This is often a very prominent peak in the spectra of benzoyl chlorides.

[M-COCl]⁺ Fragment: Loss of the entire chlorocarbonyl group (-COCl) would lead to a fragment at m/z 135 .

Further Fragmentations: Subsequent fragmentations, such as the loss of a methyl radical (-CH₃) or formaldehyde (B43269) (-CH₂O) from the methoxy group, could also be observed.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 198/200 | [C₁₀H₁₁ClO₂]⁺ (Molecular Ion) | Isotopic pattern for one chlorine atom (~3:1 ratio) |

| 163 | [M-Cl]⁺ | Loss of chlorine radical |

| 135 | [M-COCl]⁺ | Loss of the chlorocarbonyl group |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, with the molecular formula C₁₀H₁₁ClO₂, the theoretical elemental composition can be calculated. Experimental values obtained from a pure sample should closely match these theoretical percentages.

Theoretical Composition for C₁₀H₁₁ClO₂:

Molecular Weight: 198.64 g/mol

Carbon (C): 60.46%

Hydrogen (H): 5.58%

Chlorine (Cl): 17.85%

Oxygen (O): 16.11%

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 60.46 |

| Hydrogen (H) | 5.58 |

| Chlorine (Cl) | 17.85 |

| Oxygen (O) | 16.11 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique would provide exact bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 3,5-Dinitrobenzoyl chloride, reveals that the molecule is approximately planar. It would be expected that in this compound, the benzene (B151609) ring and the carbonyl group would be nearly coplanar to maximize conjugation. The analysis would confirm the substitution pattern and provide detailed geometric parameters, such as the C=O, C-Cl, and C-O bond lengths and the torsional angle between the acyl chloride group and the aromatic ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic characteristics of molecules. dntb.gov.uaaimspress.com These calculations are fundamental to understanding the reactivity of 3,5-Dimethyl-4-methoxybenzoyl chloride. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

For substituted benzoyl chlorides, the substituents on the aromatic ring significantly influence the HOMO-LUMO energies. The electron-donating methoxy (B1213986) group (-OCH₃) and the two methyl (-CH₃) groups in this compound increase the electron density of the benzene (B151609) ring, which in turn affects the energies of the frontier molecular orbitals. DFT calculations can precisely quantify these effects, providing values for the HOMO and LUMO energies. dntb.gov.ua These computational results are essential for predicting the molecule's behavior in various chemical environments and its susceptibility to nucleophilic attack at the carbonyl carbon. nih.gov

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for reaction. nih.gov |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. nih.gov |

This table describes key quantum chemical parameters used to evaluate molecular reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. mdpi.com This includes identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. researchgate.net For reactions involving this compound, such as alcoholysis or hydrolysis, theoretical calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. uni.eduuni.eduresearchgate.net

Transition state analysis involves locating the specific geometry of the molecule at the peak of the energy barrier. researchgate.net Frequency calculations are then performed to confirm the nature of this structure; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. asianpubs.org The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Theoretical studies on related benzoyl chlorides have shown that the mechanism can shift depending on the substituents and the solvent. researchgate.netnih.gov For this compound, the electron-donating groups are expected to stabilize any positive charge that develops on the carbonyl carbon, potentially favoring a dissociative or Sₙ1-like mechanism. However, the reaction can also proceed via an associative Sₙ2 or addition-elimination pathway. researchgate.net DFT calculations can model these competing pathways, calculate the activation energies for each, and thereby predict the most likely reaction mechanism under specific conditions. mdpi.com

Analytical Techniques for Research and Quality Control

Chromatographic Separation Methods

Chromatographic techniques are fundamental for assessing the purity of 3,5-Dimethyl-4-methoxybenzoyl chloride and for monitoring its synthesis. Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) each offer unique advantages in the analysis of this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography serves as a rapid and effective tool for monitoring the progress of the reaction that synthesizes this compound from its corresponding carboxylic acid. Given the high reactivity of acyl chlorides with the silica (B1680970) gel stationary phase, direct analysis by TLC can be challenging and may lead to streaking or decomposition on the plate.

A common and effective strategy to circumvent this issue is the in-situ derivatization of the acyl chloride to its more stable methyl ester. A small aliquot of the reaction mixture can be quenched with methanol (B129727), converting the this compound into methyl 3,5-dimethyl-4-methoxybenzoate. This derivative is significantly less polar than the starting carboxylic acid and is stable on the silica gel plate.

The progress of the reaction can be visualized by spotting the starting material (3,5-Dimethyl-4-methoxybenzoic acid), the reaction mixture (after quenching with methanol), and a co-spot on a TLC plate. The disappearance of the polar starting material spot and the appearance of a new, less polar spot corresponding to the methyl ester derivative indicates the conversion to the desired acyl chloride.

A typical mobile phase for separating the non-polar ester from the polar carboxylic acid would be a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate. The exact ratio can be optimized to achieve good separation.

Table 1: Illustrative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Preparation | Quenching of the reaction aliquot with methanol to form the methyl ester. |

| Visualization | UV light (254 nm) |

| Expected Result | The starting carboxylic acid will have a low Rf value, while the methyl ester derivative will have a higher Rf value. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is the premier technique for the quantitative assessment of the purity of this compound and for the detection of any impurities. Due to the reactivity of the acyl chloride with aqueous mobile phases commonly used in reversed-phase HPLC, derivatization is often the preferred approach for accurate and robust analysis.

The acyl chloride can be derivatized with an alcohol, such as methanol or ethanol, to form the corresponding stable ester. This allows for the use of standard reversed-phase columns and mobile phases. A C18 column is a common choice for the stationary phase, providing good retention and separation of aromatic compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to resolve impurities with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic ring of the compound provides strong chromophoric activity.

Table 2: Representative HPLC Conditions for Purity Assessment of this compound (as its methyl ester derivative)

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Detector | UV at a suitable wavelength (e.g., 254 nm) |

| Sample Preparation | Derivatization of the acyl chloride with methanol. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile compound, can be analyzed by GC. This method is particularly useful for identifying and quantifying volatile impurities that may be present in the final product or arise during the synthesis.

Direct injection of the acyl chloride is possible, provided that the GC system is free of moisture to prevent on-column hydrolysis. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. A flame ionization detector (FID) is commonly used for its general response to organic compounds, while a mass spectrometer (MS) can be used for definitive identification of impurities.

In some cases, derivatization to a more volatile and stable derivative, such as a methyl ester, can also be employed to improve chromatographic performance.

Table 3: General GC Parameters for the Analysis of this compound

| Parameter | Description |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | A temperature ramp, for example, starting at 100 °C and increasing to 250 °C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,4,5-substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the acyl chloride, the aromatic carbons, the methoxy carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the acyl chloride functional group. A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride. Other significant absorptions would include those for the C-O stretch of the methoxy group and the C-H stretches of the aromatic and alkyl groups.

Sample Preparation Strategies for Diverse Matrices

The strategy for preparing samples of this compound for analysis depends on the analytical technique and the nature of the sample matrix. Given the compound's reactivity, all glassware and solvents must be scrupulously dry to prevent hydrolysis.

For chromatographic analysis, the sample is typically dissolved in a dry, inert organic solvent such as dichloromethane (B109758), chloroform, or anhydrous acetonitrile. If the sample is a solid, it should be weighed accurately and dissolved to a known concentration. For quality control of the bulk material, a simple dissolution in a suitable solvent followed by filtration to remove any particulate matter is usually sufficient.

When analyzing for trace levels of the compound or when the matrix is complex, a derivatization step is often employed. As discussed previously, conversion to a more stable ester derivative is a common and effective strategy. This not only stabilizes the analyte but can also improve its chromatographic properties. The derivatization reaction is typically rapid and can be carried out by simply adding an excess of a dry alcohol (e.g., methanol) to the sample solution.

For spectroscopic analysis, the sample is usually dissolved in a deuterated solvent (for NMR) or prepared as a thin film or a solution in a suitable transparent solvent (for IR). Again, the use of anhydrous solvents is critical to maintain the integrity of the acyl chloride.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dimethyl-4-methoxybenzoyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding benzoic acid derivative using thionyl chloride (SOCl₂) or oxalyl chloride. Key optimization parameters include temperature control (40–60°C), stoichiometric excess of chlorinating agent (1.5–2.0 equiv.), and inert atmosphere (N₂/Ar) to minimize hydrolysis. Post-reaction purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to achieve >95% purity . Single-factor experiments, as described in analogous benzoyl chloride syntheses, can systematically evaluate variables like reaction time, catalyst use, and solvent polarity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- FT-IR : Confirm C=O stretching (~1760 cm⁻¹) and C-Cl stretching (~730 cm⁻¹).

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.5 ppm, split by substituents). Compare with computed spectra (e.g., DFT) or reference data from NIST Chemistry WebBook .

- Mass Spectrometry : Validate molecular ion [M⁺] at m/z 200.619 (C₉H₉ClO₃) using high-resolution MS. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How is this compound utilized in acylation reactions, and what are typical nucleophilic partners?

- Methodological Answer : The compound reacts with amines, alcohols, or thiols to form amides, esters, or thioesters. For example, in peptide coupling, use 1–1.2 equiv. of the chloride with a tertiary amine base (e.g., Et₃N) in anhydrous dichloromethane (DCM) at 0–25°C. Monitor via TLC (hexane:EtOAc) to track consumption. Steric hindrance from the 3,5-dimethyl groups may require extended reaction times or activated nucleophiles (e.g., Grignard reagents) .

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant goggles, and a fume hood. Store under inert gas (Ar) at 2–8°C to prevent hydrolysis. Quench residual chloride with ice-cold sodium bicarbonate (NaHCO₃) or ethanol. For spills, neutralize with alkaline solutions (pH >10) before disposal .

Advanced Research Questions

Q. How can researchers address challenges in achieving high purity (>99%) for this compound, particularly in large-scale syntheses?

- Methodological Answer : Impurities often arise from incomplete chlorination or hydrolysis byproducts. Implement fractional distillation under reduced pressure (0.1–1 mmHg) with a high-efficiency column. Alternatively, use preparative HPLC with a C18 column (MeCN:H₂O gradient). Purity validation via GC-MS or differential scanning calorimetry (DSC) ensures consistency .

Q. What crystallographic strategies resolve structural ambiguities when X-ray diffraction data for this compound derivatives are incomplete?

- Methodological Answer : Employ the SHELX suite for structure refinement. For twinned crystals or weak diffraction, use SHELXD for phase solution and SHELXL for least-squares refinement. Integrate Hirshfeld surface analysis to clarify intermolecular interactions (e.g., C–H···O contacts) that stabilize the lattice .

Q. How do steric and electronic effects of the 3,5-dimethyl and 4-methoxy groups influence regioselectivity in Friedel-Crafts acylations?

- Methodological Answer : The electron-donating methoxy group activates the para position, but steric bulk from dimethyl substituents directs electrophilic attack to less hindered sites. Computational modeling (e.g., Gaussian DFT) predicts charge distribution, while experimental validation uses competitive reactions with substituted arenes (e.g., toluene vs. anisole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products